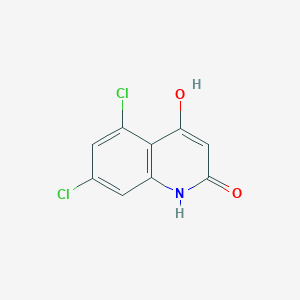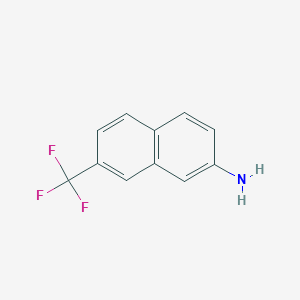![molecular formula C37H68O8 B8767967 2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE CAS No. 3008-50-2](/img/structure/B8767967.png)
2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE
Vue d'ensemble
Description
2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE is an ester derived from pentaerythritol and octanoic acid. It is a versatile compound known for its excellent lubricating properties and stability. This compound is widely used in various industrial applications, including lubricants, plasticizers, and as a base for synthetic esters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE is synthesized through the esterification of pentaerythritol with octanoic acid. The reaction typically involves heating pentaerythritol and octanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, driving the reaction to completion.
Industrial Production Methods: In industrial settings, the production of pentaerythritol tetraoctanoate involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The water formed during the reaction is continuously removed, and the product is purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bonds in the presence of water and an acid or base catalyst, resulting in the formation of pentaerythritol and octanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohols, catalysts such as sodium methoxide or sulfuric acid, heat.
Major Products Formed:
Hydrolysis: Pentaerythritol and octanoic acid.
Transesterification: New esters and alcohols depending on the reactants used.
Applications De Recherche Scientifique
2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE has a wide range of applications in scientific research:
Chemistry: Used as a lubricant in high-temperature reactions and as a plasticizer in polymer synthesis.
Biology: Studied for its biocompatibility and potential use in drug delivery systems.
Medicine: Investigated for its potential as a carrier for active pharmaceutical ingredients.
Industry: Utilized in the production of high-performance lubricants, hydraulic fluids, and as a base for synthetic esters in various applications.
Mécanisme D'action
The mechanism of action of pentaerythritol tetraoctanoate is primarily related to its lubricating properties. The compound forms a thin film on surfaces, reducing friction and wear. In biological systems, it may interact with cell membranes, enhancing the delivery of active compounds. The molecular targets and pathways involved in its action are still under investigation, but its ability to form stable films and interact with lipid membranes is key to its functionality.
Comparaison Avec Des Composés Similaires
Pentaerythritol tetranitrate: An explosive compound with similar structural features but different applications.
Pentaerythritol tetrabutyrate: Another ester of pentaerythritol with shorter alkyl chains, used in similar applications but with different physical properties.
Pentaerythritol tetraacetate: Used as a plasticizer and in the synthesis of other chemical compounds.
Uniqueness: 2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE stands out due to its longer alkyl chains, which provide enhanced lubricating properties and stability compared to its shorter-chain counterparts. This makes it particularly valuable in high-temperature and high-performance applications.
Propriétés
Numéro CAS |
3008-50-2 |
|---|---|
Formule moléculaire |
C37H68O8 |
Poids moléculaire |
640.9 g/mol |
Nom IUPAC |
[3-octanoyloxy-2,2-bis(octanoyloxymethyl)propyl] octanoate |
InChI |
InChI=1S/C37H68O8/c1-5-9-13-17-21-25-33(38)42-29-37(30-43-34(39)26-22-18-14-10-6-2,31-44-35(40)27-23-19-15-11-7-3)32-45-36(41)28-24-20-16-12-8-4/h5-32H2,1-4H3 |
Clé InChI |
CFRNDJFRRKMHTL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC |
Description physique |
Liquid |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
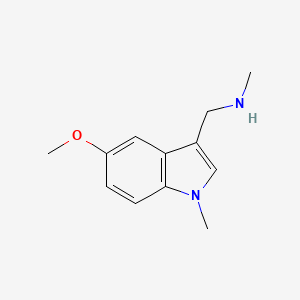


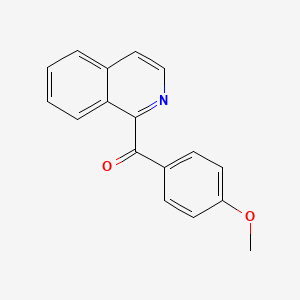
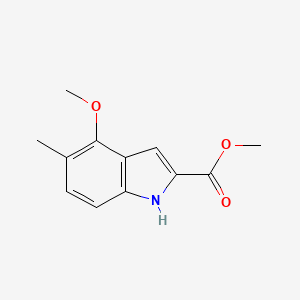
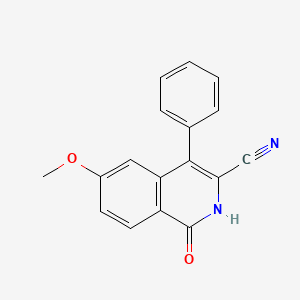
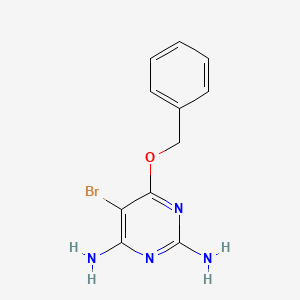
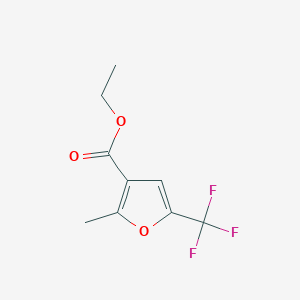
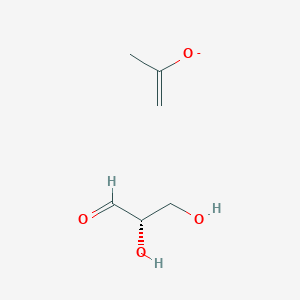
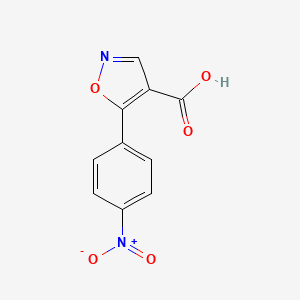
![2-Ethyl-6-methylimidazo[1,2-b]pyridazine](/img/structure/B8767959.png)
